2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
Overview
Description
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is an impurity of lenalidomide , which is a derivative of thalidomide and an immunomodulatory agent . Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
Lenalidomide interacts with its target, the ubiquitin E3 ligase cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .
Biochemical Pathways
The degradation of ikzf1 and ikzf3 by lenalidomide, with which this compound is associated, can affect multiple biochemical pathways, including those involved in cell cycle regulation and immune response .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The degradation of ikzf1 and ikzf3, which is induced by lenalidomide, can lead to changes in cell cycle regulation and immune response .
Chemical Reactions Analysis
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Hydrolysis: The compound can undergo hydrolysis to yield different hydrolyzed products.
Scientific Research Applications
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products, particularly those related to lenalidomide[][1].
Industry: The compound is employed in the production of various fine chemicals and as a reagent in industrial processes[][1].
Comparison with Similar Compounds
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid can be compared with other similar compounds, such as:
2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)glutaric acid: This compound shares a similar isoindolinone structure but differs in the length and substitution of the carboxylic acid chain[][1].
Lenalidomide: While lenalidomide is a therapeutic agent, this compound is primarily used as an impurity standard[][1].
Biological Activity
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, also known as Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate, is a compound that has garnered attention due to its structural relationship with Lenalidomide, a drug used primarily in the treatment of multiple myeloma and other cancers. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.31 g/mol. The compound features an isoindoline structure that is significant for its biological activity.
Preliminary studies suggest that this compound exhibits anti-cancer properties potentially through various mechanisms, including:
- Inhibition of Tumor Necrosis Factor (TNF) : It has been shown that compounds related to this structure can reduce TNF levels, which is implicated in inflammatory responses and cancer progression .
- Modulation of IKZF Proteins : The compound may influence the levels of IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are crucial in regulating immune responses and have been linked to cancer .
- Cell Cycle Arrest and Apoptosis : Similar isoindoline derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
Biological Activity | Mechanism | References |
---|---|---|
Anti-cancer effects | Inhibition of TNF production | |
Immune modulation | Regulation of IKZF proteins | |
Induction of apoptosis | Cell cycle disruption |
Case Studies
Research has indicated the potential role of this compound as an impurity in Lenalidomide, contributing to its overall efficacy against multiple myeloma. A study highlighted that the presence of this compound could enhance the anti-cancer effects observed with Lenalidomide treatment, suggesting a synergistic relationship .
In another investigation, the compound was tested for its ability to modulate immune responses in vitro. Results indicated that it could significantly reduce TNF levels in treated macrophages, further supporting its role as a therapeutic agent in inflammatory diseases .
Research Findings
Recent findings have expanded on the implications of this compound:
- Anti-Cancer Mechanisms : Studies reveal that structurally similar compounds exhibit notable anti-cancer activity through various pathways, including apoptosis induction and cell cycle arrest.
- Inflammatory Response Modulation : The compound's ability to lower TNF levels suggests it could be beneficial in treating conditions associated with excessive inflammation.
- Potential for Drug Development : Given its structural similarities to known therapeutic agents like Lenalidomide, further research could lead to the development of new drugs targeting similar pathways.
Properties
IUPAC Name |
2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZIZCDDQITQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295357-66-3 | |
Record name | 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295357663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ82K265T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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